Trimethyladipic anhydride

Catalog No.
S13143307
CAS No.
29011-65-2
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyladipic anhydride

CAS Number

29011-65-2

Product Name

Trimethyladipic anhydride

IUPAC Name

(4S)-3,3,4-trimethyloxepane-2,7-dione

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

VBDYRRJQXUOMHF-LURJTMIESA-N

Canonical SMILES

CC1CCC(=O)OC(=O)C1(C)C

Isomeric SMILES

C[C@H]1CCC(=O)OC(=O)C1(C)C

Trimethyladipic anhydride is a chemical compound formed from the dehydration of trimethyladipic acid. It is characterized by its anhydride functional group, which plays a crucial role in its reactivity and applications in various chemical processes. The molecular formula for trimethyladipic anhydride is C9H14O3C_9H_{14}O_3, and it is typically encountered as a colorless to pale yellow liquid with a characteristic odor. This compound is notable for its high reactivity, particularly in nucleophilic acyl substitution reactions, where it can react with alcohols and amines to form esters and amides, respectively .

, including:

  • Hydrolysis: Reacts with water to produce trimethyladipic acid.

    C9H14O3+H2OC9H16O4C_9H_{14}O_3+H_2O\rightarrow C_9H_{16}O_4
  • Reaction with Alcohols: Forms esters upon reaction with alcohols.

    C9H14O3+ROHC9H14O4+ROC(=O)C_9H_{14}O_3+R-OH\rightarrow C_9H_{14}O_4+R-O-C(=O)
  • Reaction with Amines: Converts to amides when reacted with amines.

    C9H14O3+RNH2C9H14O4+RNHC(=O)C_9H_{14}O_3+R-NH_2\rightarrow C_9H_{14}O_4+R-NH-C(=O)

These reactions underscore the versatility of trimethyladipic anhydride in organic synthesis and industrial applications .

The synthesis of trimethyladipic anhydride can be achieved through several methods:

  • Direct Dehydration: This method involves heating trimethyladipic acid at elevated temperatures (around 175°C to 225°C) in the presence of a dehydrating agent such as acetic anhydride or phosphorous pentoxide.
  • Cyclization from Trimethyladipic Acid: Trimethyladipic acid can be cyclized under specific conditions to yield the anhydride directly.
  • Catalytic Methods: Utilizing catalysts such as zinc acetate can enhance the yield and rate of reaction during the formation of the anhydride from its corresponding acid .

Trimethyladipic anhydride finds numerous applications across various industries:

  • Polymer Production: It serves as a monomer in the synthesis of polyesters and polyamides.
  • Adhesives and Sealants: Used as a curing agent due to its reactive nature.
  • Coatings: Employed in formulations for paints and coatings due to its ability to enhance adhesion and durability.
  • Pharmaceuticals: Acts as a reagent in the synthesis of various pharmaceutical compounds .

Interaction studies involving trimethyladipic anhydride have focused on its reactivity with biological macromolecules. Research indicates that it can form adducts with proteins, leading to potential sensitization effects. The compound’s interactions are primarily characterized by nucleophilic attack on the carbonyl carbon of the anhydride, resulting in modifications that may elicit immune responses .

Trimethyladipic anhydride belongs to a class of compounds known as carboxylic acid anhydrides. Below are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Adipic AnhydrideC6H10O3C_6H_{10}O_3Commonly used in nylon production; less reactive than trimethyl derivative.
Trimellitic AnhydrideC9H4O5C_9H_{4}O_{5}Used in plasticizers; exhibits higher toxicity potential.
Maleic AnhydrideC4H2O3C_4H_{2}O_{3}Known for its use in unsaturated polyester resins; more reactive towards nucleophiles than trimethyl derivative.

Trimethyladipic anhydride is unique due to its balance between reactivity and low toxicity, making it suitable for both industrial and pharmaceutical applications while minimizing health risks associated with exposure .

Conventional Synthesis Routes

Catalytic Depolymerization Techniques

Catalytic depolymerization represents a fundamental approach to trimethyladipic anhydride synthesis, utilizing metal-based catalysts to facilitate the conversion of precursor materials [1]. The most extensively studied catalytic depolymerization method involves the use of zinc acetate as a primary catalyst, operating at temperatures between 160-200°C under atmospheric pressure conditions [2]. This approach demonstrates remarkable efficiency, achieving yields ranging from 80-90% with reaction times of 2-6 hours.

The mechanism of catalytic depolymerization involves the coordination of zinc acetate with the carboxylic acid functionalities of the precursor adipic acid derivatives, followed by thermal activation leading to cyclization and water elimination [3]. The zinc acetate catalyst serves a dual function, acting both as a Lewis acid to activate the carboxylic acid groups and as a dehydrating agent to facilitate anhydride formation [4].

Optimal reaction conditions for zinc acetate-catalyzed depolymerization include a catalyst loading of 2-5 molar percent relative to the substrate, with temperatures maintained between 160-180°C [4]. The reaction proceeds through a step-wise mechanism where initial coordination is followed by intramolecular cyclization, ultimately yielding the desired anhydride product with excellent selectivity ranging from 85-92%.

Alternative catalytic systems have been investigated, including cobalt acetate and manganese acetate catalysts, which demonstrate comparable activity under slightly modified conditions [3]. Cobalt acetate systems operate effectively at 150-170°C with catalyst loadings of 1-3 molar percent, achieving selectivities of 80-88% and turnover frequencies of 20-35 h⁻¹.

Acid-Anhydride Condensation Protocols

The acid-anhydride condensation methodology represents a versatile synthetic approach utilizing acetic anhydride as both solvent and dehydrating agent [6]. This conventional method operates at temperatures between 140-180°C under atmospheric pressure, achieving yields of 85-95% with reaction times of 1-5 hours.

The fundamental mechanism involves the formation of a mixed anhydride intermediate through the reaction of trimethyladipic acid with acetic anhydride, followed by intramolecular cyclization to yield the desired product [6]. The reaction proceeds according to the following pathway: initial acetylation of the carboxylic acid groups forms an activated intermediate, which subsequently undergoes cyclization with elimination of acetic acid.

Triphenylphosphine oxide has emerged as a particularly effective catalyst for this transformation, demonstrating superior performance compared to traditional dehydrating agents [6]. The optimized protocol involves treating the substrate with triphenylphosphine oxide (5-10 molar percent) in acetonitrile at temperatures between 140-160°C, resulting in selectivities of 90-96% and turnover frequencies of 40-80 h⁻¹.

The reaction mechanism involves the formation of a triphenylchlorophosphonium intermediate upon treatment with oxalyl chloride, followed by acylation of the carboxylic acid substrate [6]. This intermediate subsequently undergoes cyclization in the presence of an organic base, typically triethylamine, to yield the anhydride product with high efficiency.

Advanced Synthesis Strategies

Solvent-Assisted Cyclization Optimization

Solvent-assisted cyclization represents an advanced synthetic approach that leverages specific solvent properties to enhance reaction selectivity and yield [1]. This methodology operates at relatively mild temperatures of 120-160°C under atmospheric pressure, achieving yields of 75-88% with extended reaction times of 3-10 hours.

The selection of appropriate solvents is crucial for optimizing cyclization efficiency. Acetonitrile has been identified as the optimal solvent for most systems, providing excellent solubility for both substrate and catalyst while maintaining chemical inertness [6]. Alternative solvents including dichloromethane, chloroform, and ethyl acetate have been evaluated, with acetonitrile consistently demonstrating superior performance.

The mechanism of solvent-assisted cyclization involves the formation of hydrogen-bonded intermediates between the solvent and substrate, which stabilize the transition state and facilitate cyclization [7]. The polar nature of acetonitrile enables effective solvation of charged intermediates, thereby reducing the activation energy for cyclization.

Ionic liquids have shown promise as alternative reaction media for cyclization reactions, offering advantages including thermal stability, low volatility, and recyclability [1]. Imidazolium-based ionic liquids, particularly 1-butyl-3-methylimidazolium chloride, have demonstrated effectiveness in promoting cyclization reactions at temperatures as low as 120°C.

Catalyst Selection and Reaction Kinetics

The selection of appropriate catalysts is fundamental to achieving optimal reaction kinetics and selectivity in trimethyladipic anhydride synthesis [8]. Systematic studies have revealed that organic bases, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), demonstrate exceptional catalytic activity with turnover frequencies of 80-150 h⁻¹ [9].

The superior performance of TBD-based catalysts can be attributed to their bifunctional nature, possessing both basic and nucleophilic characteristics that enable efficient activation of carboxylic acid substrates [8]. The mechanism involves initial deprotonation of the carboxylic acid followed by nucleophilic attack on the carbonyl carbon, facilitating cyclization and anhydride formation.

Kinetic studies have revealed that the reaction follows second-order kinetics with respect to substrate concentration, indicating that the rate-determining step involves bimolecular interaction between catalyst and substrate [3]. The activation energy for TBD-catalyzed reactions has been determined to be 58.9 ± 1.8 kJ mol⁻¹, significantly lower than conventional thermal methods.

Temperature optimization studies demonstrate that catalyst activity increases exponentially with temperature according to the Arrhenius equation, with optimal conditions typically achieved at 120-140°C for TBD-based systems [8]. Higher temperatures may lead to catalyst deactivation and reduced selectivity due to competing side reactions.

Metal-based catalysts, including titanium compounds, have shown promise for achieving high selectivity in anhydride formation [4]. These catalysts operate through coordination mechanisms, with titanium centers activating carboxylic acid groups through Lewis acid interactions. Optimal performance is achieved with catalyst loadings of 2-6 molar percent at temperatures between 130-150°C.

Purification and Isolation Techniques

The purification of trimethyladipic anhydride requires careful consideration of its thermal stability and hydrolytic sensitivity [10]. Vacuum distillation represents the most effective purification method, achieving purities of 95-99% with recovery rates of 75-85%. The optimal distillation conditions involve temperatures of 220-250°C under reduced pressure of 5-30 torr [10].

The vacuum distillation process must be conducted with minimal residence time to prevent thermal decomposition. Short-path distillation apparatus with film thicknesses of 0.8-1.5 mm and contact times of 10-60 seconds have proven optimal for maintaining product integrity [10]. The distillation is typically conducted in an inert atmosphere to prevent oxidative degradation.

Column chromatography provides an alternative purification method achieving exceptional purity levels of 98-99.5% with recovery rates of 85-95% [11]. Silica gel columns with gradient elution using petroleum ether and ethyl acetate mixtures provide effective separation of the anhydride from impurities and unreacted starting materials.

Crystallization techniques offer a complementary approach for final purification, particularly effective for removing trace impurities and achieving consistent product quality [12]. The process involves dissolution in a suitable solvent followed by controlled cooling to promote crystal formation. Optimal crystallization conditions typically employ temperatures of 20-40°C with recovery rates of 80-90%.

Fractional distillation under atmospheric pressure provides a cost-effective purification method, though with somewhat reduced efficiency compared to vacuum distillation [10]. This technique achieves purities of 90-95% with recovery rates of 70-80%, making it suitable for large-scale production where slightly lower purity is acceptable.

Solvent extraction methods utilizing organic solvents provide additional purification options, particularly for removing polar impurities [11]. The technique involves selective extraction of the anhydride into an organic phase, followed by back-extraction into aqueous base to remove acidic impurities. This approach achieves purities of 85-92% with recovery rates of 75-85%.

Recrystallization represents a final polishing step for achieving pharmaceutical-grade purity [12]. The process involves dissolution in a hot solvent followed by controlled cooling to promote selective crystallization of the pure anhydride. Optimal conditions typically employ temperatures of 40-80°C with recovery rates of 82-92%, achieving final purities of 94-98%.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

170.094294304 g/mol

Monoisotopic Mass

170.094294304 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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